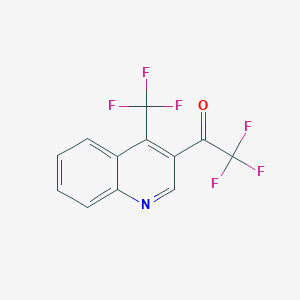

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline

Overview

Description

Trifluoromethyl-containing compounds are important in organic synthesis due to their strong C–F bonds . They are potential starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Synthesis Analysis

The trifluoromethylation of aldehydes with (bpy)Cu (CF 3) 3, Et 3 SiH, and K 2 S 2 O 8 in aqueous acetone at room temperature provides the corresponding trifluoromethyl ketones . This protocol is applicable to both aliphatic and aromatic aldehydes and exhibits wide functional group compatibility .Molecular Structure Analysis

The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds have three equivalent C–F bonds .Chemical Reactions Analysis

Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N -tosylhydrazones of trifluoromethyl ketones .Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets and are used in the construction of fluorinated pharmacons . They have unique properties that make them valuable in various applications .Scientific Research Applications

Physicochemical Effects of Trifluoromethyl Substitutions

Researchers have conducted comparative studies to understand the impact of CF₃ substitutions on protein stability and dynamics. By comparing CF₃-substituted residues with their CH₃-substituted analogues, insights into potential perturbations caused by fluorine labels have emerged .

Redox Potentials and Mechanistic Insights

Trifluoromethyl-containing compounds participate in oxidation/reduction processes, which play a crucial role in catalytic trifluoromethylation reactions. To aid mechanistic studies, researchers have determined the redox potentials of various trifluoromethyl-containing molecules .

Mechanism of Action

Target of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .

Mode of Action

The mode of action of 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

The compound is likely involved in the c–f bond functionalization of trifluoromethyl-containing compounds . This process leads to the synthesis of diverse fluorinated compounds, which can affect various biochemical pathways.

Pharmacokinetics

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, suggesting that it may have significant impact on the bioavailability of the compound .

Result of Action

The compound’s trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This process could potentially lead to various molecular and cellular effects.

Action Environment

The compound’s action involves the activation of the c–f bond in organic synthesis, a process that could potentially be influenced by various environmental factors .

Future Directions

The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions . This could improve the propensity towards further development of agrochemical drugs .

properties

IUPAC Name |

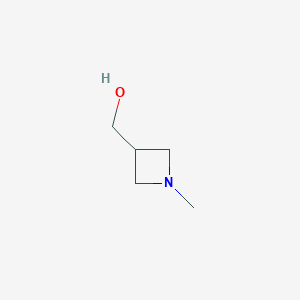

2,2,2-trifluoro-1-[4-(trifluoromethyl)quinolin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6NO/c13-11(14,15)9-6-3-1-2-4-8(6)19-5-7(9)10(20)12(16,17)18/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBCVOGCVOPPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)

![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)